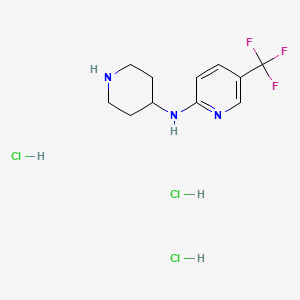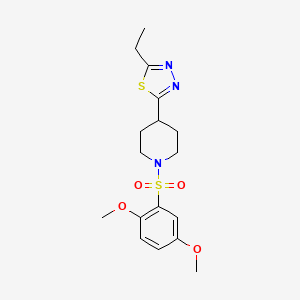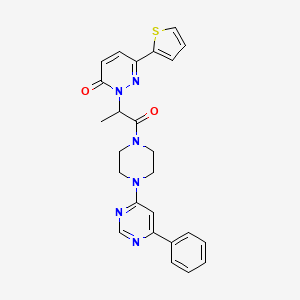
N-(Piperidin-4-yl)-5-(trifluoromethyl)pyridin-2-amine trihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(Piperidin-4-yl)-5-(trifluoromethyl)pyridin-2-amine trihydrochloride” is a chemical compound with the molecular formula C11H17Cl3F3N3. It contains a piperidine ring, which is a common motif in many pharmaceuticals and other active compounds .
Molecular Structure Analysis
The molecule contains a piperidine ring, which is a saturated six-membered ring containing one nitrogen atom. It also contains a pyridine ring, which is an aromatic six-membered ring containing one nitrogen atom. The trifluoromethyl group is a common substituent in organic chemistry, known for its high electronegativity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can often be predicted based on its structure. For example, the presence of the polar amine and pyridine groups suggest that this compound would have some degree of water solubility. The trifluoromethyl group is highly electronegative and could influence the compound’s reactivity .Applications De Recherche Scientifique
Organic Synthesis Applications
N-(Piperidin-4-yl)-5-(trifluoromethyl)pyridin-2-amine trihydrochloride serves as a versatile precursor in the synthesis of complex heterocyclic compounds. For instance, Peixoto et al. (2010) demonstrated its utility in the one-pot formation of piperidine- and pyrrolidine-substituted pyridinium salts, which are crucial for the synthesis of nicotine and its analogs. This process showcases the compound's applicability in creating structurally diverse molecules for further chemical exploration and potential pharmaceutical development (Peixoto et al., 2010).
Pharmacological Research
In pharmacological contexts, the chemical serves as a foundational structure for the development of novel compounds with potential therapeutic applications. Johnson et al. (2002) explored its use in the asymmetric synthesis of substituted piperidines, pyrrolidines, and pyrimidinones, highlighting the enantioselective synthesis techniques that yield compounds for drug discovery. These methodologies are critical for the production of molecules with high specificity and efficacy in treating various diseases (Johnson et al., 2002).
Material Science
In material science, derivatives of this compound are investigated for their unique properties and applications. For example, research into the structure-dependent and environment-responsive optical properties of trisheterocyclic systems with electron-donating amino groups, including piperidine, illustrates the compound's relevance in developing materials with specific optical characteristics. These findings are crucial for creating advanced materials for electronics, photonics, and related fields (Palion-Gazda et al., 2019).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-piperidin-4-yl-5-(trifluoromethyl)pyridin-2-amine;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3.3ClH/c12-11(13,14)8-1-2-10(16-7-8)17-9-3-5-15-6-4-9;;;/h1-2,7,9,15H,3-6H2,(H,16,17);3*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTDLNXSHGOJPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=NC=C(C=C2)C(F)(F)F.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl3F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2700063.png)
![5-(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B2700064.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2700065.png)
![5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-3-(2-fluorobenzyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2700067.png)
![4-[({5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}thio)acetyl]thiomorpholine](/img/structure/B2700068.png)
![(Z)-2-Cyano-N-(1-methylpyrazol-3-yl)-3-[3-(trifluoromethyl)pyridin-2-yl]prop-2-enamide](/img/structure/B2700070.png)


![N-(3-acetamidophenyl)-2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2700075.png)
![N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B2700076.png)

![N-(2,5-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2700079.png)